(1R,2R)-2-methylcyclohexane-1-carboxylic acid
Description
The compound “(1R,2R)-2-methylcyclohexane-1-carboxylic acid” is likely a chiral organic compound due to the presence of two stereocenters. The (1R,2R) notation indicates the absolute configuration of these stereocenters .
Synthesis Analysis
The synthesis of a compound like this would likely involve the formation of the cyclohexane ring, introduction of the methyl group, and the formation of the carboxylic acid group. The exact methods would depend on the starting materials and the specific reaction conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry . The presence of the carboxylic acid group and the cyclohexane ring would have characteristic signals in these spectra.Chemical Reactions Analysis
The compound could undergo various chemical reactions. The carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters. The cyclohexane ring could undergo substitution reactions at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, the presence of the polar carboxylic acid group would likely make the compound more soluble in polar solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,2R)-2-methylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKXJRZPVDLHFY-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253881 | |
Record name | Cyclohexanecarboxylic acid, 2-methyl-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-methylcyclohexane-1-carboxylic acid | |
CAS RN |
15177-62-5 | |
Record name | Cyclohexanecarboxylic acid, 2-methyl-, trans- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15177-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarboxylic acid, 2-methyl-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-2-methylcyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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